VTMS is widely used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for analyzing the structure and composition of molecules. Its advantages include:
VTMS acts as a silylating agent, introducing a trimethylsilyl group [(CH3)3Si-] onto various functional groups in organic molecules. This process offers several benefits:
VTMS serves as a precursor for various organosilicon compounds, which are molecules containing silicon-carbon bonds. These compounds possess diverse applications in various fields:
Vinyltrimethylsilane is a colorless liquid that serves as an important precursor in the synthesis of various organosilicon compounds. It possesses a vinyl group, which contributes to its reactivity in electrophilic substitution reactions, making it useful in polymer chemistry and material science . The presence of three methyl groups bonded to silicon enhances its stability and influences its chemical behavior.
VTMS is a flammable liquid with a low flash point. It can irritate the skin and eyes upon contact. Here are some safety considerations:
Vinyltrimethylsilane can be synthesized through several methods:
Vinyltrimethylsilane finds numerous applications across different fields:
Interaction studies involving vinyltrimethylsilane often focus on its surface chemistry, particularly on silicon substrates. Research has shown that it can undergo complex thermal reactions, influencing the properties of silicon surfaces used in semiconductor applications . These studies are crucial for understanding how vinyltrimethylsilane can be effectively utilized in advanced material science.
Several compounds share similarities with vinyltrimethylsilane, particularly within the realm of organosilicon chemistry. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Trimethylsilane | C₄H₁₂Si | Used primarily as a silane coupling agent. |
Vinyltriethoxysilane | C₈H₁₈O₃Si | Commonly used for surface modification. |
Phenyltrimethoxysilane | C₉H₁₂O₃Si | Known for enhancing optical properties in coatings. |
Vinyltrimethylsilane stands out due to its specific reactivity profile, particularly its ability to undergo electrophilic substitution and addition reactions more readily than some other silanes. This unique behavior makes it particularly valuable in specialized chemical syntheses and industrial applications.
The primary laboratory-scale synthesis of vinyltrimethylsilane relies on the Grignard reaction mechanism, which involves the nucleophilic substitution of halogenated organosilicon compounds with organometallic reagents [1]. The fundamental reaction proceeds through the formation of vinylmagnesium bromide from vinyl bromide and magnesium metal in anhydrous tetrahydrofuran, followed by subsequent reaction with chlorotrimethylsilane [1].
The mechanism initiates with the formation of the Grignard reagent through electron transfer from magnesium metal to vinyl bromide [2]. This process requires activation through small amounts of iodine and 1,2-dibromoethane, which serve as surface cleaners and reaction initiators [3]. The reaction proceeds at reflux temperature in tetrahydrofuran, typically requiring 2-3 hours for complete formation of the organometallic intermediate [1].
The nucleophilic attack of vinylmagnesium bromide on chlorotrimethylsilane occurs through a bimolecular substitution mechanism [4]. The carbon-magnesium bond attacks the silicon center, displacing the chloride ion and forming the desired carbon-silicon bond [5]. This reaction demonstrates high regioselectivity, with the vinyl group selectively coupling to the silicon center rather than undergoing competing side reactions [1].
Table 1: Laboratory-Scale Synthesis Conditions
Parameter | Grignard Method | Industrial Process |
---|---|---|
Temperature (°C) | Reflux (~66°C) | 40-60 |
Pressure (MPa) | 0.1 (atmospheric) | <0.2 |
Reaction Time (hours) | 2-3 | 4-7 |
Yield (%) | 67-78 | 85-87 |
Product Purity (%) | >97.0 (GC) | >98.0 |
Magnesium (g) | 26.4 | 100-120 |
Vinyl Bromide (g) | 107 | 100-200 |
Chlorotrimethylsilane (g) | 108 | 50-150 |
THF Solvent (mL) | 900 | 300-350 |
The stoichiometry of the reaction follows a 1:1 molar ratio between the Grignard reagent and the chlorosilane [1]. Excess magnesium metal is typically employed to ensure complete conversion of vinyl bromide to the corresponding organometallic species [3]. The reaction generates magnesium chloride as a byproduct, which precipitates from the organic solvent and can be removed through filtration [1].
Alternative synthesis routes involve the direct coupling of vinyl-containing compounds with trimethylsilyl groups through hydrosilylation reactions [5]. These methods utilize platinum-based catalysts to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double bonds [6]. However, these approaches are less commonly employed for vinyltrimethylsilane synthesis due to the availability of the more direct Grignard methodology [4].
The purification of vinyltrimethylsilane from crude reaction mixtures requires a multi-step approach involving both physical and chemical separation techniques [1]. The initial workup involves the removal of inorganic salts through aqueous extraction, followed by distillation to achieve the desired purity specifications [7].
Water washing represents the primary method for removing ionic impurities and residual tetrahydrofuran from the crude product [1]. The organic layer containing vinyltrimethylsilane is subjected to multiple extractions with water, typically requiring 10-20 portions of 100 milliliters each [1]. Complete phase separation is critical to avoid mechanical losses, with careful attention paid to the density differences between the organic and aqueous phases [1].
Distillation serves as the principal purification technique for achieving high-purity vinyltrimethylsilane [1]. The process employs a Vigreux column with 30.5 centimeters of packing material to provide adequate theoretical plates for separation [1]. The distillation is conducted at atmospheric pressure, with the product collected at a boiling point range of 60-65°C [1]. This temperature range ensures complete separation from higher-boiling impurities while minimizing thermal decomposition [7].
Table 2: Purification Methods and Specifications
Method | Conditions | Purpose | Efficiency (%) |
---|---|---|---|
Water Washing | 10-20 portions of 100 mL water | Remove ionic impurities and THF | 95-98 |
Distillation | 30.5 cm Vigreux column, 60-65°C | Separate product from high boilers | 90-95 |
Gas Chromatography Analysis | SE-30 column at 25°C | Purity determination >97% | Analytical only |
NMR Spectroscopy | 1H NMR in CDCl3 | Structure confirmation | Analytical only |
Recrystallization | Hot solvent dissolution, cooling | Remove trace organics | 85-90 |
Advanced purification techniques include treatment with calcium chloride for drying, followed by filtration to remove particulate matter [7]. The dried product undergoes distillation under inert atmosphere conditions to prevent oxidation and moisture absorption [7]. For applications requiring ultra-high purity, the material can be subjected to molecular distillation or treatment with molecular sieves to remove trace water content [8].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming product identity and detecting impurities [1]. The 1H NMR spectrum in deuterated chloroform exhibits characteristic signals for the trimethylsilyl group and vinyl protons, allowing for quantitative assessment of purity [1]. Gas chromatography provides complementary analytical data, with high-purity vinyltrimethylsilane demonstrating a single peak on SE-30 columns at 25°C [1].
The presence of tetrahydrofuran as a persistent impurity requires special attention during purification [1]. Complete removal necessitates extensive water washing followed by distillation, as tetrahydrofuran forms an azeotrope with water that can be separated through fractional distillation [7]. Residual tetrahydrofuran content is typically maintained below 2% by weight in commercial-grade material [1].
Industrial production of vinyltrimethylsilane employs optimized catalytic systems designed for continuous operation and enhanced productivity [3]. The primary catalytic approach utilizes cuprous halides as active species for facilitating the Grignard reaction under controlled temperature and pressure conditions [3]. These catalyst systems operate effectively at temperatures between 40-60°C, significantly lower than laboratory-scale reflux conditions [3].
The catalyst preparation involves the in-situ generation of cuprous species from copper salts in the presence of reducing agents [3]. Cuprous chloride and cuprous bromide demonstrate superior activity compared to other transition metal catalysts, with concentrations ranging from 0.01-0.2% by weight relative to the magnesium metal [3]. The catalyst system also incorporates iodine as a co-catalyst at concentrations of 0.001-0.01% by weight, serving to activate the magnesium surface and initiate electron transfer processes [3].
Table 4: Industrial Catalyst Systems
Catalyst Type | Concentration | Function | Temperature Range (°C) |
---|---|---|---|
Cuprous Halide | 0.01-0.2% w/w | Grignard reaction catalyst | 40-60 |
Iodine | 0.001-0.01% w/w | Reaction initiator | 40-60 |
1,2-Dibromoethane | 0.01-0.2% w/w | Reaction initiator | 40-60 |
Magnesium Metal | Stoichiometric excess | Nucleophilic reagent | 40-70 |
Platinum Complexes | 10-1000 ppm | Hydrosilylation catalyst | 60-160 |
Alternative catalytic systems for industrial vinyltrimethylsilane production include platinum-based complexes for hydrosilylation reactions [9]. These systems operate at higher temperatures of 60-160°C and utilize silane precursors containing silicon-hydrogen bonds [10]. The platinum catalysts demonstrate exceptional selectivity for carbon-carbon double bond addition, with concentrations ranging from 10-1000 parts per million based on the silicon-containing substrate [10].
The industrial process incorporates continuous reactor designs with precise temperature and pressure control [3]. The reaction mixture flows through multiple stages, with the first stage dedicated to Grignard reagent formation and subsequent stages for silane coupling [3]. Pressure maintenance below 0.2 megapascals prevents excessive solvent loss while ensuring adequate mixing and mass transfer [3].
Catalyst recovery and recycling represent important economic considerations in industrial operations [11]. Heterogeneous catalyst systems based on supported ionic liquids demonstrate promise for continuous processing applications [11]. These systems allow for catalyst separation and reuse while maintaining high activity and selectivity for vinyltrimethylsilane formation [11].
Process intensification through microreactor technology enables improved heat and mass transfer compared to conventional batch reactors [9]. The reduced residence times and enhanced mixing characteristics result in higher yields and reduced byproduct formation [9]. These advanced reactor designs also facilitate precise control of reaction stoichiometry and temperature profiles [9].
Industrial quality control for vinyltrimethylsilane encompasses comprehensive analytical testing protocols designed to ensure consistent product specifications [8]. The primary quality metrics include purity determination through gas chromatography, water content analysis, and physical property measurements [12] [13]. These analytical methods provide quantitative data for batch release decisions and process optimization [8].
Flammable;Irritant